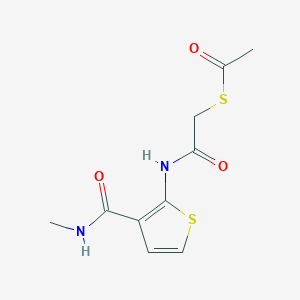

S-(2-((3-(methylcarbamoyl)thiophen-2-yl)amino)-2-oxoethyl) ethanethioate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiophene is a heterocyclic compound with the formula C4H4S. Consisting of a flat five-membered ring, it is aromatic as indicated by its extensive substitution reactions. It is a colorless liquid with a benzene-like odor .

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. For instance, one study describes the synthesis of a novel heterocyclic amide derivative by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .Molecular Structure Analysis

The molecular structure of thiophene derivatives can be complex and varies based on the specific derivative. For example, one derivative was characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography .Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For instance, one study describes the interaction between elemental sulfur and NaOtBu, enabling a facile single-step protocol for the synthesis of thiophene derivatives from 1,3-diynes .Applications De Recherche Scientifique

Antibacterial and Antimicrobial Properties

The compound’s chemical structure suggests potential antibacterial and antimicrobial activity. Researchers have investigated its effectiveness against various pathogens, including bacteria and fungi. Preliminary studies indicate that it may inhibit the growth of certain strains, making it a promising candidate for novel antimicrobial agents .

Anti-Inflammatory Effects

Inflammation plays a crucial role in various diseases, from autoimmune disorders to chronic conditions. Researchers have explored the anti-inflammatory properties of this compound. It may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like rheumatoid arthritis, inflammatory bowel disease, and dermatitis .

Cancer Research

The compound’s unique structure has attracted attention in cancer research. Some studies suggest that it could interfere with cancer cell proliferation and induce apoptosis (programmed cell death). Researchers are investigating its potential as an adjunct therapy or even as a lead compound for developing new anticancer drugs .

Metal Chelation and Environmental Applications

Certain sulfur-containing compounds exhibit metal-chelating properties, binding to heavy metals and facilitating their removal from the environment. This compound’s thiol group (–SH) suggests it might serve as an effective chelator for heavy metals in contaminated soil or water .

Organic Electronics and Semiconductors

Thiophene derivatives often find applications in organic electronics due to their π-conjugated systems. Researchers have explored the compound’s electronic properties, including its potential as a semiconductor material. It could contribute to the development of flexible displays, organic solar cells, and transistors .

Drug Delivery Systems

The compound’s functional groups make it amenable to modification for drug delivery purposes. Researchers are investigating its use as a carrier for targeted drug delivery, especially in cases where specific tissues or cells need treatment. By attaching therapeutic agents to this compound, scientists aim to enhance drug efficacy and minimize side effects .

Mécanisme D'action

The mechanism of action of thiophene derivatives can vary widely depending on the specific derivative and its intended use. For example, some thiophene derivatives have shown significant antifungal, antibacterial, antioxidant, insecticide, anticonvulsant, analgesic, antitumor, anti-inflammatory, and anti-HSV activity .

Safety and Hazards

Orientations Futures

Thiophene and its derivatives have shown extensive significance in the pharmaceutical field because of their varied biological and clinical applications . They are also important materials for organic electronic and optoelectronic applications . Future research will likely continue to explore the potential uses of these compounds in various fields.

Propriétés

IUPAC Name |

S-[2-[[3-(methylcarbamoyl)thiophen-2-yl]amino]-2-oxoethyl] ethanethioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3S2/c1-6(13)17-5-8(14)12-10-7(3-4-16-10)9(15)11-2/h3-4H,5H2,1-2H3,(H,11,15)(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNPSGMQKRIBSSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCC(=O)NC1=C(C=CS1)C(=O)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-(2-((3-(methylcarbamoyl)thiophen-2-yl)amino)-2-oxoethyl) ethanethioate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-[(Z)-pyridin-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide](/img/structure/B2843242.png)

![N-{4-[3-oxo-4-(pyridin-3-yl)piperazine-1-carbonyl]phenyl}acetamide](/img/structure/B2843243.png)

![N1-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-N2-(3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2843245.png)

![2-Mercapto-7-methyl-3-o-tolyl-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2843247.png)

![8,8-dimethyl-2-(propylsulfanyl)-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2843248.png)

![N-{2-[(3,4-dichlorobenzoyl)amino]ethyl}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2843249.png)

![ethyl 3-(4-fluorophenyl)-1-(4-methylbenzyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/no-structure.png)

![8-(4-ethoxyphenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2843258.png)